molecular formula C27H26N4O3 B2431233 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251608-73-7

1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No. B2431233
CAS RN: 1251608-73-7
M. Wt: 454.53
InChI Key: UPNITCGEXWHNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, have been studied for their potential in antitumor activity. Compounds within this class, such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and others, have demonstrated active properties in the search for new antitumor drugs. Some have even progressed past preclinical testing stages, making them of significant interest for further exploration in the context of different biological properties and drug synthesis (Iradyan et al., 2009).

CNS Acting Drugs from Azole Derivatives

Azole derivatives, including those with imidazole structures, have been identified as potential central nervous system (CNS) acting drugs. The presence of heteroatoms such as nitrogen, oxygen, and sulfur in these compounds provides them with various CNS effects, ranging from agonistic, antagonistic, to mixed effects. These properties make them valuable in the synthesis of more potent CNS drugs, addressing the rising incidence of challenging CNS diseases (Saganuwan, 2020).

Pharmaceutical Impurities and Drug Synthesis

The synthesis of complex drugs often involves the creation and analysis of various pharmaceutical impurities. The compound , being a complex structure, might be relevant in the context of novel methods for drug synthesis and the identification of pharmaceutical impurities. This is especially pertinent in the synthesis of drugs like omeprazole and other proton pump inhibitors, where understanding impurities and synthesis pathways can lead to more efficient drug development and manufacturing processes (Saini et al., 2019).

properties

IUPAC Name

1-[[4-[(3,4-dimethylbenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-18-4-7-21(14-19(18)2)26(32)29-22-8-5-20(6-9-22)15-31-16-25(28-17-31)27(33)30-23-10-12-24(34-3)13-11-23/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNITCGEXWHNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

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